

Commercial Suppliers and Technical Guide for Avanafil-13C-d3 Reference Standard

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Compound of Interest

Compound Name: Avanafil-13C-d3

Cat. No.: B10820087

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for the **Avanafil-13C-d3** reference standard, a critical tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies. **Avanafil-13C-d3**, an isotopically labeled version of the phosphodiesterase 5 (PDE5) inhibitor Avanafil, serves as an ideal internal standard for quantitative analysis by mass spectrometry.

Overview of Avanafil-13C-d3

Avanafil-13C-d3 is a stable isotope-labeled analog of Avanafil, where one carbon atom is replaced by its heavier isotope, Carbon-13, and three hydrogen atoms are substituted with deuterium. This labeling results in a mass shift that allows for its clear differentiation from the unlabeled drug in complex biological matrices, ensuring accurate and precise quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Commercial Suppliers

A number of reputable suppliers offer **Avanafil-13C-d3** reference standards. The following table summarizes key information from several prominent vendors to facilitate comparison and procurement.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity	Additional Notes
GlpBio	2738376-89-9[1]	C22[13C]H23 CID3N7O3[1]	488.0[1]	>99.00%[1]	For research use only.[1]
LGC Standards	2738376-89-9	Not Specified	Not Specified	Not Specified	May require custom synthesis.
Cayman Chemical	2738376-89-9	C22[13C]H23 CID3N7O3	488.0	≥99% deuterated forms (d1-d3)	Intended for use as an internal standard for quantification of avanafil by GC- or LC-MS.
Biorbyt	2738376-89-9	13CC22H23 D3CIN7O3	487.96	Not Specified	For research use only.
MedChemExpress	Not Specified	Not Specified	Not Specified	Not Specified	Labeled as Avanafil-13C,d3.
TLC Pharmaceutical Standards	2738376-89-9	C2213CH23 D3CIN7O3	Not Specified	Not Specified	
Simson Pharma Limited	Not Specified	Not Specified	Not Specified	Not Specified	Offers Avanafil-13C d5 and provides a Certificate of Analysis with each compound.

Experimental Protocols and Methodologies

While specific synthesis protocols for **Avanafil-13C-d3** are proprietary to the manufacturers, a generalized workflow for its use as an internal standard in a quantitative bioanalytical method is outlined below. The primary application of this reference standard is in analytical techniques such as LC-MS/MS for the determination of Avanafil concentrations in biological samples (e.g., plasma, urine).

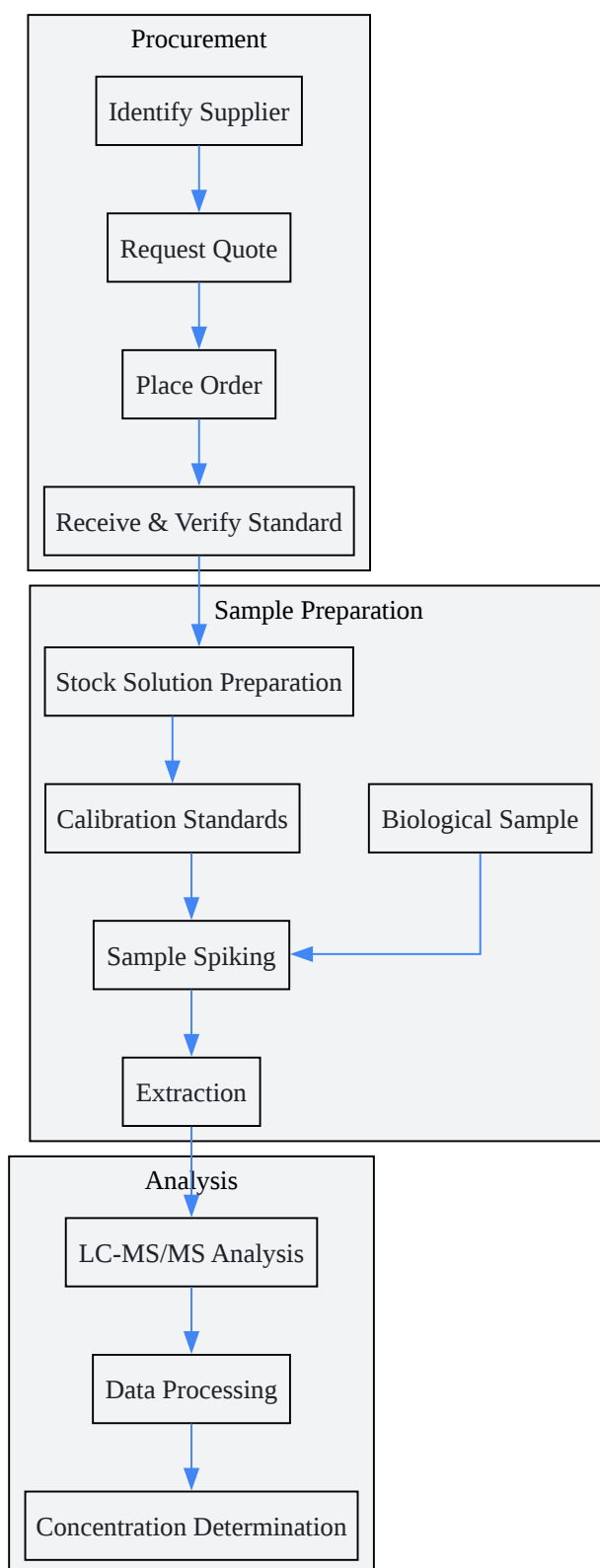
Generalized Protocol for Quantification of Avanafil using **Avanafil-13C-d3** as an Internal Standard:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Avanafil-13C-d3** in a suitable organic solvent (e.g., methanol, DMSO).
 - Prepare a series of calibration standards by spiking known concentrations of unlabeled Avanafil into a blank biological matrix (e.g., drug-free plasma).
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To an aliquot of the biological sample (calibration standard, QC sample, or unknown study sample), add a fixed amount of the **Avanafil-13C-d3** internal standard solution.
 - Perform a sample extraction procedure to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
 - Evaporate the organic extract to dryness and reconstitute the residue in a mobile phase-compatible solvent.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Develop a chromatographic method to achieve separation of Avanafil and **Avanafil-13C-d3** from endogenous matrix components.
- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for both Avanafil and **Avanafil-13C-d3**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of Avanafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

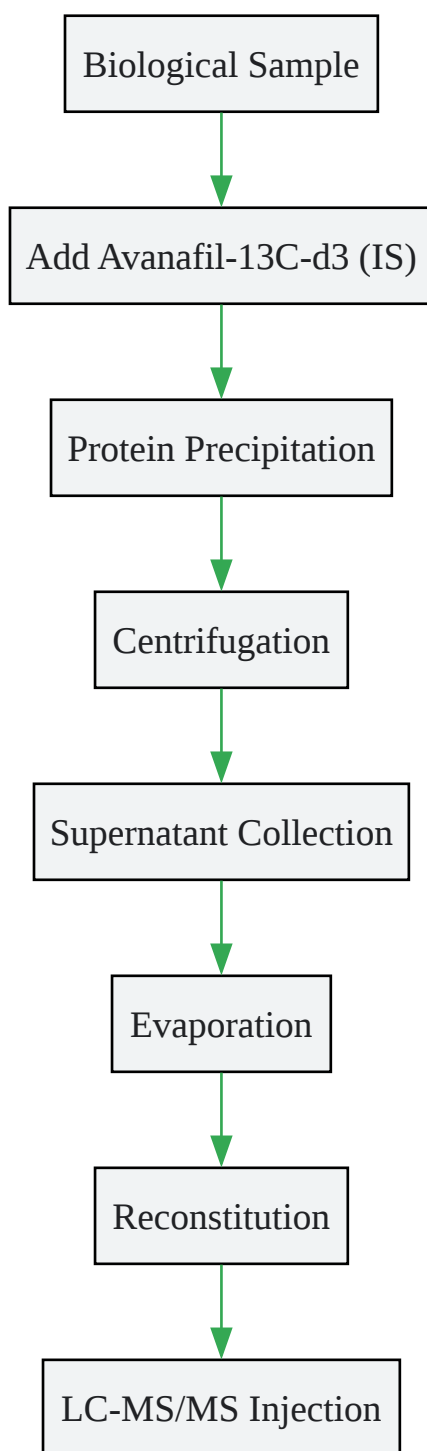
Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in utilizing the **Avanafil-13C-d3** reference standard.



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Caption: Procurement and preparation workflow for **Avanafil-13C-d3**.

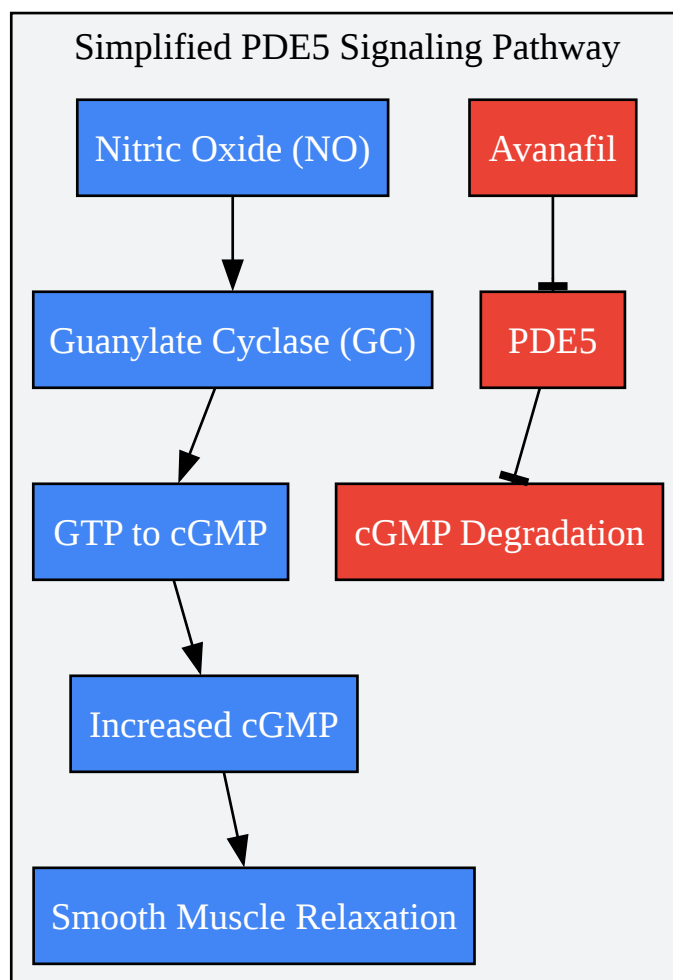


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Caption: A typical sample processing workflow for bioanalysis.

Signaling Pathway Context

While **Avanafil-13C-d3** is a tool for analytical measurement, its unlabeled counterpart, Avanafil, acts as a selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding the PDE5 signaling pathway is crucial for researchers investigating the pharmacodynamics of Avanafil.



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Caption: Simplified signaling pathway of Avanafil's action.

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References

- 1. file.glpbio.com [file.glpbio.com]
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